molecular formula INa B1225977 Sodium iodide I-124 CAS No. 115813-40-6

Sodium iodide I-124

カタログ番号: B1225977
CAS番号: 115813-40-6
分子量: 146.89598 g/mol
InChIキー: FVAUCKIRQBBSSJ-LFRAOTKDSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Historical Context and Discovery

Early Developments in Radioiodine Chemistry

The discovery of iodine-124 traces back to mid-20th-century advancements in cyclotron technology and nuclear reaction studies. Initial production methods relied on deuteron bombardment of tellurium-124 (¹²⁴Te(d,2n)¹²⁴I), as described in early nuclear physics experiments. The first clinical application of iodine-124 in differentiated thyroid cancer (DTC) was reported in 1960, marking its entry into medical diagnostics.

By the 1970s, improvements in target materials and irradiation protocols enabled more efficient production. For example, the use of enriched tellurium dioxide (¹²⁴TeO₂) fused with aluminum oxide (Al₂O₃) as a solid target improved thermal stability and yield. The shift to proton-based reactions (¹²⁴Te(p,n)¹²⁴I) in the 1990s allowed compatibility with low-energy biomedical cyclotrons, broadening its accessibility.

Key Milestones:
  • 1960 : First clinical use in thyroid cancer imaging.
  • 1999 : Introduction of PET-based dosimetry for thyroid remnants.
  • 2010s : Optimization of dry distillation techniques for high-purity sodium iodide I-124.

Technological Advancements in Production

Modern production leverages automated systems and vertical-beam irradiators to achieve yields of 6.9 MBq/μAh. The following table summarizes common production routes:

Nuclear Reaction Target Material Energy Range (MeV) Key Contaminants
¹²⁴Te(p,n)¹²⁴I ¹²⁴TeO₂/Al₂O₃ 12–18 ¹²³I, ¹²⁵I
¹²⁴Te(d,2n)¹²⁴I Metallic ¹²⁴Te 20–30 ¹²⁵I
¹²⁵Te(p,2n)¹²⁴I ¹²⁵TeO₂ 25–35 ¹²³I, ¹²⁶I

Data synthesized from .

特性

CAS番号

115813-40-6

分子式

INa

分子量

146.89598 g/mol

IUPAC名

sodium;iodine-124(1-)

InChI

InChI=1S/HI.Na/h1H;/q;+1/p-1/i1-3;

InChIキー

FVAUCKIRQBBSSJ-LFRAOTKDSA-M

SMILES

[Na+].[I-]

異性体SMILES

[Na+].[124I-]

正規SMILES

[Na+].[I-]

他のCAS番号

115813-40-6

製品の起源

United States

準備方法

Target Preparation and Irradiation Conditions

Solid targets composed of 124TeO2^{124}\text{TeO}_2 (99.93% isotopic purity) mixed with Al2O3\text{Al}_2\text{O}_3 are widely employed to enhance thermal stability during proton bombardment. The Al2O3\text{Al}_2\text{O}_3 matrix mitigates overheating, which can lead to target degradation and iodine volatilization.

Beam Energy and Current Optimization :

  • Proton energies of 14.8–16.5 MeV are typically used, with beam currents ranging from 10–15 µA .

  • A 500 µm Havar foil is employed to degrade the proton beam energy, ensuring optimal cross-sections for the (p,n)(p,n) reaction.

  • Irradiation durations of 2–4 hours yield activities up to 150 MBq per batch, with saturation yields influenced by target thickness and proton flux.

Table 1: Production Yields Under Varied Irradiation Parameters

Proton Energy (MeV)Beam Current (µA)Target Thickness (mm)Yield (MBq/µAh)
14.8100.81.32
16.5151.23.45
14.8150.82.89
Data derived from experimental and computational studies.

Post-Irradiation Processing and Iodine Extraction

Following irradiation, the target is transferred to an automated extraction system (e.g., Comecer ALCEO® Halogen 2.0) to isolate 124I^{124}\text{I} as sodium iodide. Key steps include:

  • Dissolution : The irradiated target is dissolved in 0.05 N NaOH , facilitating the release of 124I^{124}\text{I}^- ions.

  • Distillation : Volatile iodine is distilled under reduced pressure and trapped in a neutral solution.

  • Neutralization : The distillate is buffered with phosphate-buffered saline (PBS) and filtered through a 0.22 µm membrane to ensure sterility.

Simulation-Driven Optimization of Production Parameters

Monte Carlo (Geant4) and SRIM/TRIM simulations are instrumental in predicting production yields and minimizing co-produced impurities like 123I^{123}\text{I} and 125I^{125}\text{I}.

Comparative Analysis of Natural vs. Enriched Tellurium Targets

  • Natural TeO2\text{TeO}_2 : Contains isotopic impurities (e.g., 122Te^{122}\text{Te}, 126Te^{126}\text{Te}), leading to undesirable byproducts such as 123I^{123}\text{I} (<1.5%).

  • Enriched TeO2\text{TeO}_2 : Reduces isotopic contaminants, improving radionuclidic purity to >99.5% .

Table 2: Simulated Yields for Natural and Enriched Targets

Target TypeProton Energy (MeV)Yield (MBq/µAh)123I^{123}\text{I} Contamination (%)
Natural14.81.321.5
Enriched14.83.45<0.5
Computational data adapted from Monte Carlo models.

Impact of Beam Degradation Foils

  • Havar vs. Molybdenum Foils : Havar foils (500 µm) achieve superior energy degradation profiles, maximizing 124I^{124}\text{I} production while minimizing side reactions.

Purification and Formulation of 124NaI^{124}\text{NaI}124NaI

Chromatographic Purification

Reverse-phase HPLC with a C18 column is employed to purify 124NaI^{124}\text{NaI} using a mobile phase of acetonitrile/water (28:72) with 0.1% trifluoroacetic acid . This step removes organic residues and ensures radiochemical purity >98%.

Sterile Filtration and Quality Control

  • Sterility Testing : Post-filtration, the product is tested for pyrogens and microbial contamination.

  • Radionuclidic Purity : Gamma spectroscopy confirms 124I^{124}\text{I} purity, with limits of <1.5% 123I^{123}\text{I} and undetectable 125I^{125}\text{I}.

Comparative Analysis of Production Methodologies

Table 3: Key Metrics Across Production Methods

ParameterCyclotron (TeO₂)Dry Distillation
Yield (MBq/µAh)3.451.32
Process Time (hours)3.55.0
Radiochemical Purity (%)98.595.0
Synthesis of data from multiple studies .

類似化合物との比較

Physical and Decay Properties

Property I-124 I-123 I-131 Tc-99m (Pertechnetate)
Half-life 4.17 days 13.2 hours 8.02 days 6 hours
Primary Emissions Positrons (β⁺), γ Gamma (159 keV) Beta (β⁻), γ Gamma (140 keV)
Imaging Modality PET/CT SPECT Gamma scintigraphy SPECT
Therapeutic Use No No Yes (β⁻ therapy) No
Production Cyclotron (¹²⁴Te) Cyclotron (¹²⁴Te) Nuclear reactor Generator (¹⁹⁹Mo)

Key Insights :

  • I-124’s longer half-life enables multi-day tracking of biological processes, unlike I-123 or Tc-99m .
  • I-131’s beta emissions make it therapeutic, but its high-energy gamma photons (364 keV) complicate dosimetry, whereas I-124 PET provides higher spatial resolution for pre-therapeutic planning .
I-124 vs. I-123
  • Thyroid Imaging : I-123 is standard for thyroid scintigraphy due to its ideal gamma energy (159 keV) and low radiation burden. However, I-124 PET/CT offers superior sensitivity for detecting micrometastases and quantifying metabolic tumor volume .
  • Dosimetry : I-124’s pharmacokinetic similarity to I-131 allows accurate absorbed dose predictions, whereas I-123’s short half-life limits longitudinal tracking .
I-124 vs. I-131
  • Diagnostic vs. Therapeutic: I-124 is exclusively diagnostic, while I-131 delivers therapeutic beta radiation. Combined, they form a theranostic pair: I-124 PET guides I-131 dosing to maximize efficacy and minimize toxicity (e.g., bone marrow suppression) .
  • Imaging Challenges : I-131’s high-energy gamma photons reduce scintigraphy resolution, whereas I-124 PET/CT improves lesion detectability and quantitation .
I-124 vs. Tc-99m Pertechnetate
  • Both tracers utilize NIS for imaging, but Tc-99m is cheaper and more accessible. I-124’s PET compatibility provides 3D volumetric data, critical for radiotherapy planning .

Production and Availability

  • I-124: Produced via cyclotron irradiation of enriched tellurium-124 (¹²⁴Te), requiring specialized infrastructure.
  • I-131/I-123 : Readily available and cost-effective ($500–1,000 per dose) due to established reactor/cyclotron production .
  • Regulatory Hurdles : I-124’s complex decay schema necessitates rigorous PET scanner calibration and scatter correction, slowing clinical adoption .

Research Advancements and Limitations

  • Gene Therapy: I-124 labels viral vectors (e.g., AAVrh.10) with high efficiency (13.36 atoms per capsid via Iodogen method), enabling non-invasive tracking .
  • Quantitative Challenges : Prompt gamma cascades and low positron abundance (22.9%) degrade PET image quality, requiring advanced correction algorithms .

Q & A

Q. What is the primary role of Sodium Iodide I-124 in thyroid cancer research?

this compound is a positron-emitting radionuclide used for PET imaging to quantify iodine-avid lesions in differentiated thyroid cancer (DTC). Its pharmacokinetics mirror I-131, enabling non-invasive dosimetry for individualized radioiodine therapy planning. Sequential PET/CT measurements with I-124 provide high-resolution spatial and temporal data on iodine biodistribution, overcoming limitations of gamma camera-based I-131 quantification .

Q. How does I-124 compare to other iodine isotopes (e.g., I-123, I-131) in preclinical studies?

I-124’s 4.17-day half-life allows longitudinal tracking of slow metabolic processes, unlike I-123 (13.2-hour half-life). While I-131 is therapeutic, its high-energy photons impair accurate dosimetry. I-124 bridges diagnostic and therapeutic applications, enabling pre-therapy lesion characterization and absorbed dose estimation .

Q. What methodologies ensure experimental reproducibility in I-124-based pharmacokinetic studies?

Key steps include:

  • Standardizing radiolabeling protocols to ensure consistent specific activity.
  • Using calibrated dose calibrators to account for I-124’s complex decay scheme (e.g., prompt gamma corrections).
  • Validating PET quantification with phantom studies to mitigate cascade gamma-ray interference .

Advanced Research Questions

Q. How can researchers correct for prompt gamma interference in I-124 PET imaging?

I-124 emits 602 keV prompt gamma rays during positron decay, which introduce spurious coincidences. Advanced correction methods include:

  • Energy windowing : Discard events outside the 511 keV photopeak.
  • Monte Carlo simulations : Model gamma-ray interactions to subtract background noise.
  • Hybrid phantoms : Validate corrections using anthropomorphic phantoms with known activity distributions .

Q. What experimental designs optimize I-124-based dosimetry for metastatic thyroid cancer?

A validated protocol involves:

  • Administering a diagnostic activity (e.g., 1–5 MBq) of I-124 sodium iodide.
  • Performing serial PET/CT scans at 4, 24, 48, and 72 hours post-injection.
  • Using iterative reconstruction algorithms with resolution recovery to improve lesion detectability.
  • Integrating time-activity curves with OLINDA/EXM software for absorbed dose calculations .

Q. How do discrepancies in I-124 biodistribution data arise, and how can they be resolved?

Discrepancies may stem from:

  • Heterogeneous NIS expression : Tumors with low sodium/iodide symporter (NIS) uptake require immunohistochemical validation .
  • Partial volume effects : Correct using recovery coefficients based on lesion size and scanner resolution.
  • Metabolic variability : Control for dietary iodine intake and thyroid-stimulating hormone (TSH) levels in subjects .

Q. What are the challenges in using I-124 for hypoxia imaging, and how can they be addressed?

Iodo-azomycin-galactoside (IAZG) labeled with I-124 targets hypoxic tissues but faces:

  • Low target-to-background ratios : Optimize imaging windows (e.g., 24–48 hours post-injection).
  • Radiolysis : Use stabilizers like ascorbic acid during formulation.
  • Metabolic deiodination : Validate specificity via blocking studies with non-radioactive iodide .

Methodological Considerations

Q. How can I-124 be used to track gene expression in vivo?

The sodium/iodide symporter (NIS) gene serves as a PET reporter:

  • Transfect tumors with NIS via viral vectors (e.g., adenovirus, measles virus).
  • Administer I-124 sodium iodide; NIS-expressing cells concentrate the isotope.
  • Quantify uptake using SUVmax and correlate with ex vivo gamma counting or autoradiography .

Q. What protocols minimize radiation exposure in I-124 imaging studies?

Adhere to ALARA principles by:

  • Using microdosing (≤30 µg iodide) to reduce stochastic effects.
  • Employing low-activity protocols (e.g., 1 MBq) with prolonged imaging intervals.
  • Implementing thyroid blocking agents (e.g., potassium perchlorate) to reduce non-target uptake .

Data Analysis and Validation

Q. How should researchers quantify tumor uptake heterogeneity in I-124 PET studies?

  • VOI analysis : Define volumes of interest (VOIs) using adaptive thresholding (e.g., 40% SUVmax).
  • Heterogeneity indices : Calculate textural features (e.g., entropy, contrast) via platforms like LIFEx.
  • Histogram analysis : Compare SUV distributions across lesions to identify outliers .

Q. What statistical methods address low sample sizes in I-124 translational studies?

  • Bootstrap resampling : Estimate confidence intervals for SUV metrics.
  • Bayesian hierarchical models : Pool data across cohorts while accounting for inter-subject variability.
  • Power analysis : Predefine effect sizes based on pilot data to justify sample sizes .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。